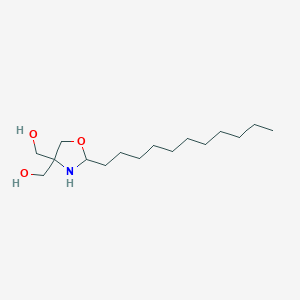
Quinoline, 3-(2-methoxy-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 3-(2-methoxy-3-pyridinyl)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is known for its nitrogen-containing fused ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-(2-methoxy-3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and quinoline derivatives, followed by cyclization and functional group modifications. For instance, the reaction of 2-methoxy-3-pyridinecarboxaldehyde with aniline derivatives under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions
Quinoline, 3-(2-methoxy-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration with nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-amine derivatives .
科学的研究の応用
Quinoline, 3-(2-methoxy-3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
作用機序
The mechanism of action of Quinoline, 3-(2-methoxy-3-pyridinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Quinolone: Contains a carbonyl group at the 4-position, giving it distinct chemical properties.
Uniqueness
Quinoline, 3-(2-methoxy-3-pyridinyl)- is unique due to the presence of both quinoline and pyridine moieties, which confer specific electronic and steric properties. This dual functionality enhances its versatility in chemical reactions and potential biological activities .
特性
CAS番号 |
612845-50-8 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
3-(2-methoxypyridin-3-yl)quinoline |
InChI |
InChI=1S/C15H12N2O/c1-18-15-13(6-4-8-16-15)12-9-11-5-2-3-7-14(11)17-10-12/h2-10H,1H3 |
InChIキー |
NFWJQAXMHLXNLE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
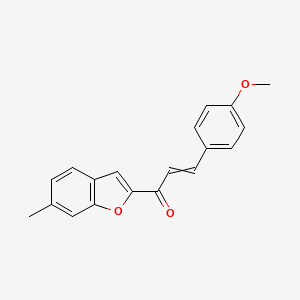
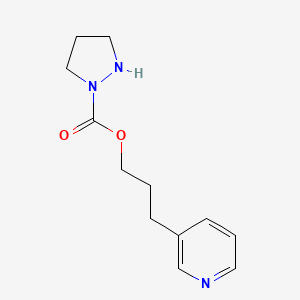

![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
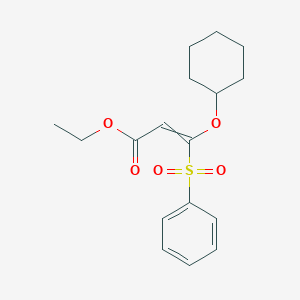
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
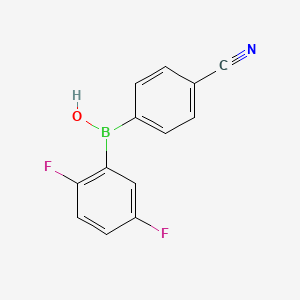
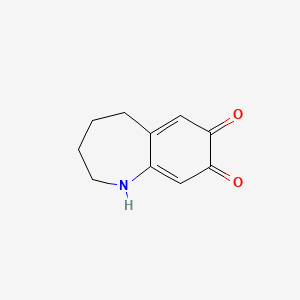
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
